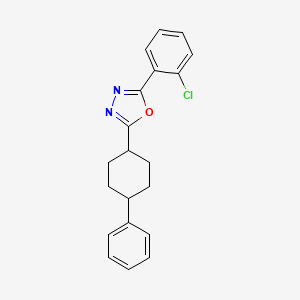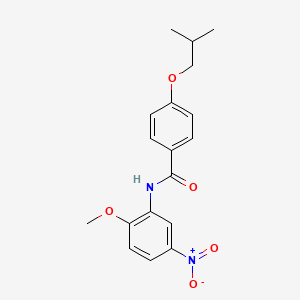![molecular formula C23H25NO2 B5708883 N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-(3,4-DIMETHYLPHENYL)AMINE](/img/structure/B5708883.png)
N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-(3,4-DIMETHYLPHENYL)AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-(3,4-DIMETHYLPHENYL)AMINE is an organic compound that features a complex structure with both benzyloxy and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-(3,4-DIMETHYLPHENYL)AMINE typically involves multiple steps, starting with the preparation of the benzyloxy and methoxybenzyl intermediates. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boronic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-(3,4-DIMETHYLPHENYL)AMINE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-(3,4-DIMETHYLPHENYL)AMINE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-(3,4-DIMETHYLPHENYL)AMINE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application, but often involve binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(BENZYLOXY)-3-METHOXYBENZYL]-N-[3-(4-MORPHOLINYL)PROPYL]AMINE
- N-(4-METHOXYBENZYL)OXETAN-3-AMINE
Uniqueness
N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-(3,4-DIMETHYLPHENYL)AMINE is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-3,4-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2/c1-17-9-11-21(13-18(17)2)24-15-20-10-12-22(25-3)23(14-20)26-16-19-7-5-4-6-8-19/h4-14,24H,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQGOQSVXRRTRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=CC(=C(C=C2)OC)OCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5708801.png)

![[(2,4-DIMETHOXYPHENYL)SULFAMOYL]DIMETHYLAMINE](/img/structure/B5708827.png)
![4-[4-(TERT-BUTYL)PHENYL]-2-{[(5-CHLORO-2-THIENYL)CARBONYL]AMINO}-5-METHYL-3-THIOPHENECARBOXAMIDE](/img/structure/B5708835.png)
![N-[(2-fluoro-5-nitrophenyl)carbamothioyl]propanamide](/img/structure/B5708836.png)


![(2E)-N-[(2,4-dimethoxyphenyl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B5708857.png)

![11-(4-Bromophenyl)-4-thia-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one](/img/structure/B5708894.png)
![N-1,3-benzodioxol-5-yl-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5708901.png)
![5-bromo-N'-[(1E)-1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B5708906.png)

![2-[(1-naphthylsulfonyl)amino]benzoic acid](/img/structure/B5708916.png)
